
2,3-Dimethoxytriphenylene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dimethoxytriphenylene is an organic compound belonging to the class of triphenylene derivatives. Triphenylene compounds are known for their rigid, planar structures and are often used in the study of liquid crystals and organic semiconductors. The presence of methoxy groups at the 2 and 3 positions of the triphenylene core enhances its solubility and modifies its electronic properties, making it a compound of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethoxytriphenylene typically involves the photocyclodehydrofluorination (PCDHF) reaction, followed by nucleophilic aromatic substitution (SNAr) reactions. For instance, 1,2,3,4-tetrafluorotriphenylene can be reacted with methanol in the presence of potassium t-butoxide to yield this compound .
Industrial Production Methods:
化学反应分析
Types of Reactions: 2,3-Dimethoxytriphenylene undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The aromatic core can be reduced under specific conditions.
Substitution: The methoxy groups can be substituted with other nucleophiles through SNAr reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles like alkoxides or amines in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Reduced aromatic compounds.
Substitution: Various substituted triphenylene derivatives.
科学研究应用
2,3-Dimethoxytriphenylene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
作用机制
The mechanism by which 2,3-Dimethoxytriphenylene exerts its effects is primarily through its interactions with other molecules via π-π stacking and hydrogen bonding. The methoxy groups enhance its solubility and facilitate its incorporation into various molecular assemblies. The aromatic core allows for efficient charge transport, making it valuable in electronic applications .
相似化合物的比较
2,3,6,7,10,11-Hexahydroxytriphenylene: Known for its use in liquid crystal applications.
2,3-Dihydroxytriphenylene: Studied for its biological interactions.
2,3-Diethoxytriphenylene: Used in organic electronics.
Uniqueness: 2,3-Dimethoxytriphenylene stands out due to its specific substitution pattern, which provides a balance between solubility and electronic properties. This makes it particularly useful in applications requiring both high solubility and efficient charge transport .
属性
分子式 |
C18H12O2 |
|---|---|
分子量 |
260.3 g/mol |
IUPAC 名称 |
triphenylene-2,3-diol |
InChI |
InChI=1S/C18H12O2/c19-17-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)16(15)10-18(17)20/h1-10,19-20H |
InChI 键 |
NENKVQXNTYCSNH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=CC(=C(C=C24)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


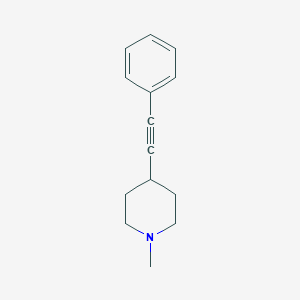
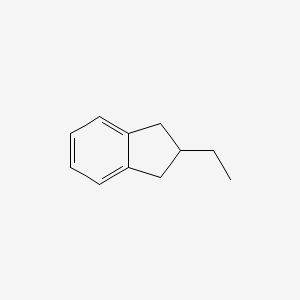
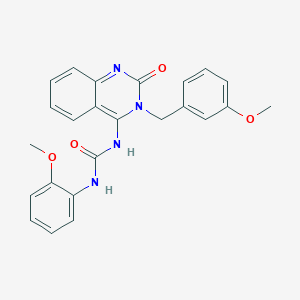
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide](/img/structure/B14115641.png)

![4,4,5,5-Tetramethyl-2-(naphtho[2,3-b]benzofuran-2-yl)-1,3,2-dioxaborolane](/img/structure/B14115662.png)
![2-((1E,3E)-4-(4-(dimethylamino)phenyl)buta-1,3-dien-1-yl)-3-ethylbenzo[d]thiazol-3-ium 4-methylbenzenesulfonate](/img/structure/B14115672.png)
![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B14115675.png)
![2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B14115681.png)


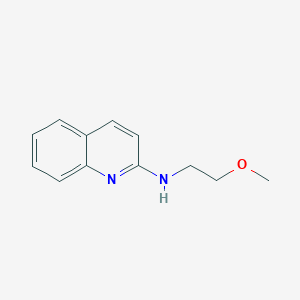
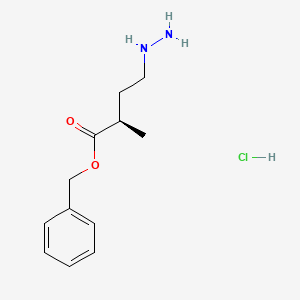
![8-(3-chloro-4-methoxyphenyl)-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14115704.png)
